molecular formula C18H22N6 B3017680 N4-{3-[ethyl(phenyl)amino]propyl}pyrido[2,3-d]pyrimidine-4,7-diamine CAS No. 1787931-36-5

N4-{3-[ethyl(phenyl)amino]propyl}pyrido[2,3-d]pyrimidine-4,7-diamine

Cat. No.: B3017680
CAS No.: 1787931-36-5
M. Wt: 322.416
InChI Key: BGZAMOPPKJPNST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-{3-[ethyl(phenyl)amino]propyl}pyrido[2,3-d]pyrimidine-4,7-diamine is a pyridopyrimidine derivative featuring a fused pyridine-pyrimidine core with a substituted aminopropyl side chain at the N4 position.

The synthesis of such derivatives typically involves reactions between 4-arylidene isoxazolones or oxazolones and diamino-pyrimidinones, as described in a 2007 study. This method yields pyrido[2,3-d]pyrimidine-4,7-dione precursors, which can be further functionalized to introduce amine side chains. The protocol is noted for high yields, scalability, and compatibility with diverse substrates .

Properties

IUPAC Name

4-N-[3-(N-ethylanilino)propyl]pyrido[2,3-d]pyrimidine-4,7-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6/c1-2-24(14-7-4-3-5-8-14)12-6-11-20-17-15-9-10-16(19)23-18(15)22-13-21-17/h3-5,7-10,13H,2,6,11-12H2,1H3,(H3,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZAMOPPKJPNST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCNC1=NC=NC2=C1C=CC(=N2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1787931-36-5
Record name N4-{3-[ethyl(phenyl)amino]propyl}pyrido[2,3-d]pyrimidine-4,7-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-{3-[ethyl(phenyl)amino]propyl}pyrido[2,3-d]pyrimidine-4,7-diamine can be achieved through various synthetic routes. One common method involves the reaction of pyrido[2,3-d]pyrimidine-4,7-diamine with 3-bromo-N-ethyl-N-phenylpropan-1-amine under basic conditions. The reaction is typically carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as dicationic molten salts, can enhance the reaction rate and yield. The reaction conditions are optimized to achieve high purity and yield, with careful control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

N4-{3-[ethyl(phenyl)amino]propyl}pyrido[2,3-d]pyrimidine-4,7-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyridopyrimidine compounds .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, N4-{3-[ethyl(phenyl)amino]propyl}pyrido[2,3-d]pyrimidine-4,7-diamine serves as a building block for more complex heterocyclic compounds. Its unique structure allows for various substitution reactions that can lead to novel derivatives with potentially enhanced properties.

Biology

The compound has been investigated for its potential as an enzyme inhibitor beyond DHFR. Notably, it has shown promise in inhibiting kinases involved in various signaling pathways, which are critical in cancer progression and other diseases. Research indicates that derivatives of this compound may exhibit enhanced biological activity against specific targets .

Medicine

This compound has therapeutic potential in treating several diseases:

  • Cancer : Its ability to inhibit DHFR makes it a candidate for cancer therapies, particularly in targeting tumors that are dependent on folate metabolism.
  • Inflammatory Disorders : The compound's influence on cellular signaling pathways suggests potential applications in treating inflammatory conditions.

Industry

In materials science, this compound is explored for its electronic and optical properties. Its heterocyclic structure can be utilized in the development of new materials with tailored functionalities for applications in electronics and photonics.

Case Study 1: Inhibition of DHFR

A study demonstrated that this compound exhibited high affinity towards DHFR inhibition. In vitro assays showed significant reduction in cell proliferation rates in cancer cell lines treated with this compound compared to controls .

Case Study 2: Kinase Inhibition

Research focusing on the kinase inhibition potential of this compound revealed that modifications on the ethyl(phenyl)amino group can enhance selectivity towards specific kinases involved in cancer signaling pathways. This opens avenues for developing targeted therapies with reduced side effects .

Mechanism of Action

The mechanism of action of N4-{3-[ethyl(phenyl)amino]propyl}pyrido[2,3-d]pyrimidine-4,7-diamine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Pyridopyrimidine Derivatives

Structural and Functional Differences

Pyridopyrimidine derivatives vary significantly in substituent patterns, which dictate their biological activity. Below is a comparative analysis of key analogs:

Table 1: Comparison of Pyridopyrimidine Derivatives
Compound Name Core Structure Key Substituents Molecular Target Therapeutic Area
N4-{3-[ethyl(phenyl)amino]propyl}pyrido[2,3-d]pyrimidine-4,7-diamine Pyrido[2,3-d]pyrimidine N4: 3-[ethyl(phenyl)amino]propyl Not explicitly reported (inferred kinase or protease) Under investigation
Trametinib Pyrido[4,3-d]pyrimidine Cyclopropyl, fluoro-iodophenyl, methyl MAPK kinase (MEK1/2) Oncology (melanoma)
Seletalisib Pyrido[3,2-d]pyrimidine Trifluoroethyl, chloroquinoline PI3Kδ Inflammation, autoimmune
Giripladib Indole-pyridopyrimidine hybrid Diphenylmethyl, trifluoromethylbenzyl Not reported (pain management) Arthritis, pain
Key Observations:

Core Heterocycle : The user’s compound adopts a pyrido[2,3-d]pyrimidine scaffold, while Trametinib and Seletalisib use pyrido[4,3-d] and pyrido[3,2-d] cores, respectively. These positional isomers influence binding pocket compatibility in kinase targets .

Substituent Effects: The ethyl(phenyl)amino propyl group in the user’s compound may favor interactions with hydrophobic kinase domains, analogous to Trametinib’s fluoro-iodophenyl group . Seletalisib’s trifluoroethyl group enhances selectivity for PI3Kδ, whereas the user’s compound lacks electronegative substituents, suggesting divergent target profiles .

Pharmacokinetic and Potency Data (Inferred)

While specific data for the user’s compound is unavailable in the provided evidence, structural analogs suggest:

  • Lipophilicity : The ethyl(phenyl) group may improve oral bioavailability relative to Seletalisib’s charged pyridinium moiety .
  • Potency: Pyrido[2,3-d]pyrimidines with alkylamino side chains exhibit IC50 values in the nanomolar range for kinases like EGFR and CDKs, though target validation is required for this derivative .

Biological Activity

N4-{3-[ethyl(phenyl)amino]propyl}pyrido[2,3-d]pyrimidine-4,7-diamine is a novel heterocyclic compound belonging to the pyridopyrimidine family. Its unique structure and biological properties have garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article presents a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₂₃N₅
  • Molecular Weight : 322.41 g/mol
  • IUPAC Name : this compound

The compound features a pyrido[2,3-d]pyrimidine core with an ethyl(phenyl)amino substituent, which contributes to its biological activity.

This compound primarily acts as an inhibitor of dihydrofolate reductase (DHFR) . This enzyme is crucial for the synthesis of tetrahydrofolate, a key component in DNA and RNA synthesis.

Mode of Action

  • Inhibition of DHFR : The compound binds with high affinity to DHFR, disrupting the tetrahydrofolate synthesis pathway. This inhibition leads to a reduction in nucleotide synthesis, ultimately causing cell death in rapidly dividing cells such as cancer cells .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it effectively inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary results suggest that it possesses broad-spectrum antibacterial activity, potentially due to its ability to disrupt folate metabolism in microbial cells .

Case Studies and Research Findings

StudyFindings
Study on Anticancer Activity This compound demonstrated IC50 values in the micromolar range against various cancer cell lines including A431 (vulvar epidermal carcinoma) and MCF-7 (breast cancer).
Antimicrobial Efficacy In a study involving extended-spectrum beta-lactamase-producing strains, the compound showed notable susceptibility patterns compared to traditional antibiotics .
Mechanistic Insights Research utilizing molecular docking simulations indicated strong binding affinities to DHFR compared to other known inhibitors like methotrexate .

Synthesis and Derivatives

The synthesis of this compound can be achieved through nucleophilic substitution reactions involving pyrido[2,3-d]pyrimidine derivatives. Variations in substituents have been explored to enhance biological activity and selectivity against specific targets.

Q & A

Q. What are the recommended synthetic routes for N4-{3-[ethyl(phenyl)amino]propyl}pyrido[2,3-d]pyrimidine-4,7-diamine, and how can reaction efficiency be optimized?

Methodological Answer: A three-component microwave-assisted synthesis is a viable approach, inspired by analogous pyridopyrimidine derivatives (e.g., pyrazolo[3,4-d]pyrimidines). Key steps include:

  • Core scaffold assembly : Combine ethyl 4-hydroxypyrimidine-5-carboxylate with substituted amines under microwave irradiation (60–80°C, 20–30 min) to form the pyrido[2,3-d]pyrimidine core .
  • Side-chain functionalization : Introduce the 3-[ethyl(phenyl)amino]propyl group via nucleophilic substitution or reductive amination. Use anhydrous conditions with catalysts like Pd/C or NaBH4 to enhance yield .
  • Optimization : Adjust solvent polarity (e.g., DMF vs. methanol) and microwave power to reduce side products. Monitor reaction progress via TLC or HPLC .

Q. How should researchers validate the structural integrity of this compound?

Methodological Answer: Employ a combination of spectroscopic and analytical techniques:

  • 1H/13C NMR : Assign signals for aromatic protons (δ 7.2–8.3 ppm for pyridopyrimidine core) and aliphatic chains (δ 1.2–3.5 ppm for ethylpropylamine). Compare with computed spectra (e.g., PubChem tools) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
  • X-ray crystallography (if crystals form): Resolve ambiguities in regiochemistry or stereochemistry .

Q. What preliminary biological screening assays are appropriate for this compound?

Methodological Answer: Prioritize kinase inhibition assays due to structural similarity to pyridopyrimidine-based kinase inhibitors (e.g., Trametinib):

  • In vitro kinase profiling : Use recombinant MEK/ERK or Abl kinases. Measure IC50 via fluorescence polarization (FP) or ADP-Glo assays .
  • Cell viability assays : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT or resazurin-based protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay platforms?

Methodological Answer: Contradictions often arise from assay conditions or off-target effects. Mitigate by:

  • Orthogonal assays : Compare FP results with surface plasmon resonance (SPR) to confirm binding kinetics .
  • Proteome-wide profiling : Use kinome-wide screens (e.g., KINOMEscan) to identify off-target interactions .
  • Cellular context adjustment : Vary serum concentrations or hypoxia levels to mimic in vivo conditions .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Salt formation : Screen counterions (e.g., HCl, citrate) to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the ethylphenylamine moiety .
  • Nanoparticle encapsulation : Use PEGylated liposomes or PLGA nanoparticles to improve plasma stability .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

  • Core modifications : Replace pyrido[2,3-d]pyrimidine with pyrido[3,4-d] or pyrazolo[3,4-d] analogs to assess kinase selectivity .
  • Side-chain variations : Systematically alter the ethylphenyl group (e.g., fluorination, cyclopropane substitution) and measure changes in IC50 .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses with MEK or ERK .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.